molecular formula C19H15BrN2O3 B5111147 N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B5111147
M. Wt: 399.2 g/mol
InChI Key: VHNGOULUVRLMEA-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring attached to a carboxamide group, with additional functional groups including a bromophenyl and a phenylethyl moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves the condensation of a furan-2-carboxylic acid derivative with an amine precursor. One common method includes the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This green and efficient pathway allows for the direct condensation of carboxylic acids and amines, producing high yields with minimal environmental impact.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. High-temperature polycondensation techniques may also be employed to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis . In cancer research, the compound has shown potential in binding to estrogen receptors, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide stands out due to its unique combination of a furan ring and a bromophenyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[1-(4-bromoanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNGOULUVRLMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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